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  • Product: 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
  • CAS: 51143-21-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Investigating the Therapeutic Potential of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid

Executive Summary The 1,3-oxazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] This guide focuses on a specific, yet under-investigated, member of this class: 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. While direct biological data for this exact molecule is sparse, a comprehensive analysis of its structural motifs—the phenyl-oxazole core and the carboxylic acid substituent—allows for the formulation of robust, testable hypotheses regarding its potential therapeutic targets. This document provides a strategic framework for elucidating its mechanism of action, focusing on two primary, high-probability target classes in inflammation—Phosphodiesterase 4 (PDE4) and Cyclooxygenase-2 (COX-2)—and a key target in oncology, Histone Deacetylases (HDACs). For each proposed target, we present the scientific rationale, a putative mechanism of action, and detailed, field-proven experimental workflows for validation, from initial biochemical screening to cell-based functional assays.

Molecular Profile and Druglikeness Assessment

Before embarking on extensive biological assays, an initial in silico assessment provides a foundational understanding of the compound's potential as a therapeutic agent.

Physicochemical Properties

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) is a small molecule amenable to chemical synthesis.[3] Its key structural features are the aromatic phenyl group, the heterocyclic oxazole core, and an acidic carboxylic acid group.

In Silico ADMET and Druglikeness Prediction

A preliminary analysis based on Lipinski's Rule of Five helps predict the oral bioavailability of a compound.[1][4]

Lipinski's Rule Parameter Predicted Value for C₁₁H₉NO₃ Rule of Five Guideline Compliance
Molecular Weight (MW)203.19 Da< 500 DaYes
Hydrogen Bond Donors (HBD)1 (from -COOH)≤ 5Yes
Hydrogen Bond Acceptors (HBA)3 (2 from -COOH, 1 from oxazole N)≤ 10Yes
LogP (Octanol-Water Partition)~1.5 - 2.5 (Predicted)≤ 5Yes
Table 1: Predicted Lipinski's Rule of Five compliance. LogP values are estimations and should be experimentally verified. Predictions can be refined using free web servers like SwissADME or pkCSM.[5][6][7]

The compound fully complies with Lipinski's rules, suggesting a high likelihood of good membrane permeability and oral bioavailability, making it an attractive candidate for further development.

Primary Hypothesized Target 1: Phosphodiesterase 4 (PDE4)

Target Rationale

Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[8][9][10] Elevated PDE4 activity leads to lower intracellular cAMP levels, which in turn promotes the production of pro-inflammatory cytokines like TNF-α and IL-17.[11] Consequently, PDE4 is a validated therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[8][11][12] Crucially, substituted phenyl-oxazole derivatives have been explicitly identified as potent PDE4 inhibitors, making this a primary avenue of investigation for the topic compound.

Proposed Mechanism of Action (MoA)

We hypothesize that 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid acts as a competitive inhibitor at the active site of PDE4. By inhibiting PDE4, the compound prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of anti-inflammatory genes. Concurrently, PKA activation can suppress the pro-inflammatory NF-κB pathway, leading to a reduction in the expression of cytokines, chemokines, and other inflammatory mediators.[9]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., β2-AR) AC Adenylate Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA_A PKA (Active) CREB CREB PKA_A->CREB Phosphorylates NFkB NF-κB Suppression PKA_A->NFkB Inhibits Test_Cmpd 2-Methyl-4-phenyl- 1,3-oxazole-5-carboxylic acid Test_Cmpd->PDE4 Inhibits CREB_P p-CREB Anti_Inflam Anti-inflammatory Gene Transcription CREB_P->Anti_Inflam Promotes

Caption: Proposed PDE4 inhibition pathway.
Experimental Validation Workflow

A tiered approach is recommended, starting with a direct biochemical assay and progressing to a cell-based functional assay.

PDE4_Workflow start Start: Compound Synthesis & Purification biochem Tier 1: Biochemical Assay (Fluorescence Polarization) start->biochem Test Compound cellular Tier 2: Cellular Assay (LPS-stimulated PBMCs) biochem->cellular Confirm IC₅₀ & Selectivity end Endpoint: Target Validated cellular->end Measure TNF-α Secretion

Caption: Tiered workflow for PDE4 target validation.

This assay directly measures the ability of the test compound to inhibit purified recombinant human PDE4B, a key inflammatory isozyme. Fluorescence Polarization (FP) is a robust, homogeneous method ideal for screening.[13][14]

Principle: The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low polarization. When PDE4B hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent in the reagent mix complexes with the newly available phosphate group. This forms a large, slow-tumbling complex, resulting in a high polarization signal. An inhibitor will prevent this conversion, keeping the signal low.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified recombinant human PDE4B enzyme in Assay Buffer to a working concentration of 2x the final desired concentration (e.g., 0.5 U/mL).

    • Prepare the substrate/binding agent mix according to a commercial kit protocol (e.g., BPS Bioscience #79587), containing cAMP-FAM and a phosphate-binding agent.[13]

    • Prepare the test compound by creating a 10-point, 3-fold serial dilution series in 100% DMSO, starting at 1 mM. Then, dilute this series 1:50 in Assay Buffer. This creates a 2x final concentration series with 2% DMSO.

    • Prepare a positive control (e.g., Roflumilast) and a vehicle control (2% DMSO in Assay Buffer).

  • Assay Procedure (96-well format):

    • To a black, low-volume 96-well plate, add 25 µL of the 2x test compound dilutions, positive control, or vehicle control to appropriate wells.

    • Add 25 µL of the 2x PDE4B enzyme solution to all wells except the "No Enzyme" control. Add 25 µL of Assay Buffer to the "No Enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the substrate/binding agent mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., Excitation 485 nm, Emission 528 nm).

  • Data Analysis:

    • Convert FP values (mP) to PDE4B activity.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression fit (four-parameter variable slope).

This assay validates the biochemical findings in a more physiologically relevant context by measuring the compound's ability to suppress pro-inflammatory cytokine production in human immune cells.

Principle: Lipopolysaccharide (LPS) is a potent immune stimulator that induces the production of TNF-α in Peripheral Blood Mononuclear Cells (PBMCs). A PDE4 inhibitor will increase intracellular cAMP, suppressing the signaling cascade that leads to TNF-α transcription and secretion.

Detailed Protocol:

  • Cell Preparation:

    • Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at a density of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well tissue culture plate.

  • Compound Treatment and Stimulation:

    • Prepare 2x final concentrations of the test compound and a positive control (Roflumilast) in culture medium.

    • Add 50 µL of the compound solutions to the cells and pre-incubate for 1 hour at 37°C, 5% CO₂.

    • Prepare a 4x solution of LPS (e.g., 400 ng/mL) in culture medium.

    • Add 50 µL of the LPS solution to all wells except the "Unstimulated" control, for a final concentration of 100 ng/mL. Add 50 µL of medium to the unstimulated wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • TNF-α Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant (cell-free culture medium).

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the percent inhibition of TNF-α secretion versus the log of the test compound concentration and determine the IC₅₀ value.

Primary Hypothesized Target 2: Cyclooxygenase-2 (COX-2)

Target Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15][16] Two isoforms exist: COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible at sites of inflammation.[15] Selective inhibition of COX-2 is the mechanism of modern non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[17] The oxazole scaffold is a known pharmacophore in COX inhibitors, making COX-2 a highly plausible target.[18]

Proposed Mechanism of Action (MoA)

The proposed mechanism is the direct inhibition of the COX-2 enzyme's catalytic activity. Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-2 into the unstable intermediate Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂). PGH₂ serves as the precursor for various pro-inflammatory prostaglandins. We hypothesize that 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid binds to the active site of COX-2, preventing arachidonic acid from being converted to PGG₂, thereby blocking the entire downstream inflammatory cascade.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 AA->COX2 PGG2 PGG₂ COX2->PGG2 Oxygenation PGH2 PGH₂ PGG2->PGH2 Peroxidase Activity Prostaglandins Pro-inflammatory Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Isomerases Test_Cmpd 2-Methyl-4-phenyl- 1,3-oxazole-5-carboxylic acid Test_Cmpd->COX2 Inhibits

Caption: Proposed COX-2 inhibition pathway.
Experimental Validation Workflow

A selective biochemical assay is crucial to determine not only potency against COX-2 but also selectivity over the COX-1 isoform to predict a safer gastrointestinal profile.

This assay measures the peroxidase activity of COX-1 and COX-2 in parallel to determine both inhibitory potency and selectivity.

Principle: The assay detects the peroxidase component of the COX reaction. In the presence of arachidonic acid, the COX enzyme produces PGG₂, which is then reduced to PGH₂. This peroxidase activity oxidizes a fluorogenic probe, resulting in a fluorescent signal. An inhibitor blocks PGG₂ formation, thus preventing the development of fluorescence.[19][20]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Assay Buffer to a 100x working stock. Keep on ice.[19]

    • Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., Amplex™ Red) according to a commercial kit protocol (e.g., BPS Bioscience #79580).[21]

    • Prepare a 10-point serial dilution of the test compound in DMSO, then dilute in Assay Buffer to a 10x final concentration.

    • Prepare positive controls: a selective COX-2 inhibitor (Celecoxib) and a non-selective inhibitor (Ibuprofen). Prepare a vehicle control (DMSO in Assay Buffer).

  • Assay Procedure (96-well format, run in parallel for COX-1 and COX-2):

    • To a black 96-well plate, add 75 µL of Assay Buffer.

    • Add 10 µL of the 10x test compound, positive controls, or vehicle control.

    • Add 1 µL of the probe and 2 µL of a cofactor solution (as supplied by kit).

    • Add 1 µL of diluted COX-1 or COX-2 enzyme to the respective plates.

    • Incubate for 10 minutes at 25°C, protected from light.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.

    • Immediately begin reading the fluorescence kinetically for 10 minutes (e.g., Excitation 535 nm, Emission 587 nm).[22]

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each compound concentration against both COX-1 and COX-2.

    • Calculate the IC₅₀ values for both enzymes by plotting percent inhibition against the log of inhibitor concentration.

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Secondary/Exploratory Target: Histone Deacetylases (HDACs)

Target Rationale

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[23] HDAC inhibitors have emerged as a powerful class of anti-cancer agents, as they can reactivate tumor suppressor genes. The phenyl-carboxylic acid moiety is a feature found in some classes of HDAC inhibitors, making this an intriguing exploratory target.

Experimental Validation: Fluorometric HDAC Inhibition Assay

Principle: This assay uses a substrate containing an acetylated lysine residue. When an HDAC enzyme (present in a nuclear extract or as a purified enzyme) deacetylates the substrate, a developer solution can then cleave the deacetylated molecule to release a fluorophore. The signal is directly proportional to HDAC activity.[23][24]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Use a commercially available HeLa Nuclear Extract as a source of broad-spectrum HDAC activity or use a specific recombinant human HDAC isozyme.

    • Prepare the fluorogenic HDAC substrate and Developer Solution as per a commercial kit (e.g., Sigma-Aldrich #CS1010).[23]

    • Prepare a serial dilution of the test compound and a positive control (e.g., Trichostatin A).

  • Assay Procedure (96-well format):

    • To a 96-well plate, add Assay Buffer, HeLa Nuclear Extract (or purified enzyme), and the test compound dilutions.

    • Add the HDAC substrate to all wells to start the reaction.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the enzymatic reaction and generate the signal by adding the Developer Solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure fluorescence (e.g., Excitation 360 nm, Emission 460 nm).

  • Data Analysis:

    • Subtract background fluorescence (no enzyme control).

    • Calculate percent inhibition for each compound concentration and determine the IC₅₀ value.

Summary and Future Directions

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid is a promising small molecule with physicochemical properties that suggest good druglikeness. Based on a comprehensive analysis of its chemical scaffold, the most probable therapeutic targets are enzymes central to the inflammatory response, namely PDE4 and COX-2 . A secondary, exploratory line of investigation in oncology points toward HDACs .

The experimental workflows detailed in this guide provide a clear, robust, and scientifically rigorous path to validate these hypotheses.

  • Positive results in the PDE4 assays would warrant progression into in vivo models of inflammatory disease, such as LPS-induced pulmonary inflammation in rodents.

  • A high COX-2 Selectivity Index would position the compound as a next-generation NSAID candidate, meriting investigation in animal models of arthritis or pain.

  • Activity in the HDAC assay would open a significant new research avenue, requiring follow-up studies to identify the specific HDAC isozyme(s) being inhibited and subsequent testing in cancer cell proliferation assays.

By systematically executing this tiered validation strategy, research teams can efficiently and definitively elucidate the therapeutic potential and mechanism of action of this promising oxazole derivative.

References

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC. (2024, June 10). National Center for Biotechnology Information. [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC. (2018, October 17). National Center for Biotechnology Information. [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Phosphodiesterase 4 (PDE4) regulation of proinflammatory cytokine and chemokine release from rheumatoid synovial membrane. Annals of the Rheumatic Diseases. [Link]

  • What are the therapeutic candidates targeting PDE4? (2025, March 11). Patsnap Synapse. [Link]

  • PDE4C Assay Kit. BPS Bioscience. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • COX pathway of arachidonic acid metabolism. ResearchGate. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). National Center for Biotechnology Information. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). National Center for Biotechnology Information. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14). ACS Publications. [Link]

  • Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. MDPI. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. ResearchGate. [Link]

  • Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024, May 26). YouTube. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor.org. [Link]

  • Lipinski's rule of five predicted physicochemical properties of compounds (4a-l). ResearchGate. [Link]

  • Schematic diagram of pathways influencing COX/COX-2 expression in the pathomechanism of cognitive abnormalities/AD. ResearchGate. [Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019, April 23). ACS Publications. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Publications. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Directory of computer-aided Drug Design tools. Click2Drug. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid in medicinal chemistry.

An Application Note on the Medicinal Chemistry of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic Acid: A Scaffold with Latent Potential For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Medicinal Chemistry of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic Acid: A Scaffold with Latent Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds. When coupled with a carboxylic acid moiety—a functional group renowned for its ability to interact with biological targets—the resulting scaffold, exemplified by 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid, presents a compelling, albeit underexplored, avenue for drug discovery. This application note provides a comprehensive guide for the synthesis, biological evaluation, and preliminary optimization of this chemical entity. Drawing upon established methodologies for analogous heterocyclic compounds, we present detailed protocols for its synthesis and for screening its potential as an antimicrobial, anticancer, and enzyme inhibitory agent. This document is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic potential of this and related oxazole-based compounds.

Introduction: The Scientific Rationale

The enduring challenge in medicinal chemistry is the identification of novel molecular scaffolds that exhibit both potent biological activity and favorable pharmacokinetic profiles. The 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid structure is a strategic starting point for several reasons:

  • The Oxazole Core: This five-membered heterocycle is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions. Its rigid structure can also confer a favorable conformational bias, enhancing binding affinity to target proteins.

  • The Carboxylic Acid Moiety: Carboxylic acids are ubiquitous in pharmaceuticals, primarily due to their ability to form strong, charge-charge interactions with basic residues like arginine and lysine in protein active sites[1]. While this group can sometimes pose challenges related to cell permeability and metabolic stability, its potent binding capabilities make it an invaluable functional group in drug design[1].

  • Analog-Driven Hypothesis: While direct biological data for 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid is sparse, numerous structurally related compounds have demonstrated significant therapeutic potential. For instance, derivatives of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid have been identified as potent xanthine oxidase inhibitors for the treatment of gout[2]. Similarly, other phenyl-oxazole derivatives have shown promise as phosphodiesterase type 4 (PDE4) inhibitors for inflammatory conditions[3]. Furthermore, various heterocyclic carboxylic acids have been investigated for their antimicrobial and anticancer activities[4][5][6][7].

This convergence of structural rationale and analog-based evidence strongly suggests that 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid is a high-potential scaffold worthy of systematic investigation.

Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic Acid

A common and efficient method for the synthesis of this target compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate. This precursor is readily accessible via established heterocyclic synthesis routes.

Protocol 2.1: Saponification of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

This protocol is adapted from general procedures for the hydrolysis of similar heterocyclic esters[8].

Rationale: The use of lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water is a standard and robust method for saponification. THF helps to solubilize the organic starting material, while methanol and water ensure the solubility of the inorganic base and facilitate the reaction. The reaction is typically monitored by thin-layer chromatography (TLC) to track the disappearance of the starting ester. Acidification of the reaction mixture protonates the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), analytical grade

  • Methanol (MeOH), analytical grade

  • Deionized water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • 75% Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in a 2:3:1 mixture of THF/MeOH/H₂O.

  • Add 1.5 equivalents of LiOH·H₂O to the solution[8].

  • Stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material[8].

  • Remove the volatile organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator[8].

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1N HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold deionized water[8].

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from 75% ethanol to afford the final product, 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid, as a white powder[8].

Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Synthesis_Workflow Ester Ethyl 4-methyl-2-phenyl- 1,3-oxazole-5-carboxylate Reaction 1. LiOH·H₂O, THF/MeOH/H₂O 2. Stir at RT, 4h 3. 1N HCl (acidification) Ester->Reaction Saponification Product 2-Methyl-4-phenyl-1,3-oxazole- 5-carboxylic acid Reaction->Product Precipitation & Isolation

Figure 1: Synthetic workflow for the target compound.

Protocols for Biological Evaluation

Based on the activities of structurally related molecules, a primary screening cascade should investigate the antimicrobial, anticancer, and specific enzyme inhibitory potential of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid.

Protocol 3.1: Antimicrobial Susceptibility Testing

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. This assay provides quantitative data on the compound's potency against a panel of clinically relevant bacterial and fungal strains.

Materials:

  • Synthesized compound stock solution (e.g., 10 mg/mL in DMSO)

  • Panel of microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans (fungus))

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi)[5]

  • Negative control (DMSO vehicle)

Procedure:

  • Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of each row and perform a serial two-fold dilution across the plate.

  • Prepare a standardized inoculum of each microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include positive control (broth + inoculum + standard antibiotic) and negative control (broth + inoculum + DMSO) wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 3.2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a rapid and sensitive method for evaluating the cytotoxic potential of a compound against a panel of cancer cell lines.

Materials:

  • Panel of human cancer cell lines (e.g., HCT-116 colon carcinoma, B-16 murine melanoma)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound (typically from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol 3.3: Xanthine Oxidase (XO) Inhibition Assay

Rationale: Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The activity of this enzyme can be monitored by measuring the increase in absorbance at 295 nm due to the formation of uric acid. This spectrophotometric assay is a direct and reliable method for identifying potential XO inhibitors, which are used in the treatment of hyperuricemia and gout. Analogs of the target compound have shown potent XO inhibitory activity[2][10].

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Synthesized compound stock solution in DMSO

  • Positive control (e.g., Febuxostat or Allopurinol)[2]

  • UV-Vis spectrophotometer with a 96-well plate reader

Procedure:

  • In a 96-well UV-transparent plate, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding the xanthine substrate.

  • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm for 5-10 minutes.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Biological_Screening_Workflow cluster_primary Primary Screening cluster_secondary Hit Validation & SAR Compound Synthesized Compound Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Anticancer Cytotoxicity Assay (MTT, IC₅₀) Compound->Anticancer Enzyme Enzyme Inhibition (e.g., XO, IC₅₀) Compound->Enzyme Hit Active 'Hit' Compound(s) Antimicrobial->Hit Anticancer->Hit Enzyme->Hit Identify Hits SAR Analog Synthesis & Structure-Activity Relationship Hit->SAR Lead Lead Compound SAR->Lead

Figure 2: General workflow for biological screening and hit identification.

Data Presentation and Interpretation

Quantitative data from the screening assays should be systematically organized for clear interpretation and comparison.

Table 1: Example Data Summary for Biological Activity

Compound IDMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HCT-116IC₅₀ (nM) vs. Xanthine Oxidase
2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid>12825.4850
Positive Control (Gentamicin/Doxorubicin/Febuxostat)0.50.218.6[2]

The Path Forward: Structure-Activity Relationship (SAR)

The initial biological data for the parent compound serves as a crucial benchmark. The next logical and critical phase in a drug discovery campaign is the systematic exploration of the Structure-Activity Relationship (SAR). This involves synthesizing a library of analogs to probe how modifications to different parts of the molecule affect its biological activity.

For the 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid scaffold, key positions for modification include:

  • The Phenyl Ring (Position 4): Introduction of various substituents (e.g., halogens, methoxy, nitro groups) at the ortho-, meta-, and para-positions can probe electronic and steric effects on target binding.

  • The Methyl Group (Position 2): Replacing the methyl group with other alkyl or aryl groups can explore the impact of this position on activity.

  • The Carboxylic Acid (Position 5): While essential for binding in many cases, bioisosteric replacement with groups like tetrazoles or acyl sulfonamides can be explored to improve pharmacokinetic properties[1].

SAR_Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Testing Biological Testing (IC₅₀ / MIC) Synthesis->Testing Analysis Analyze Data (SAR) Testing->Analysis Analysis->Design Iterate

Figure 3: The iterative cycle of SAR-driven drug discovery.

Conclusion

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity. By leveraging the detailed protocols outlined in this application note for synthesis, biological screening, and SAR-driven optimization, researchers are well-equipped to investigate and potentially unlock the therapeutic value of this and related oxazole derivatives. The provided workflows offer a validated starting point for initiating a robust drug discovery program centered on this versatile chemical scaffold.

References

  • G. G. C. J. Med. Chem., "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety," Journal of Medicinal Chemistry, 2024.
  • A. A. et al., "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids," The Journal of Organic Chemistry, 2025.
  • M. P. et al., "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening," Molecules, 2021.
  • S. A. et al., "Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole," Journal of Heterocyclic Chemistry, 2021.
  • Y. Shi et al., "Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors," Bioorganic & Medicinal Chemistry, 2015. [Link]

  • A. A. et al., "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks," Beilstein Journal of Organic Chemistry, 2019. [Link]

  • Y. Shi et al., "Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors," Bioorganic & Medicinal Chemistry, 2013. [Link]

  • R. Tang et al., "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors," European Journal of Medicinal Chemistry, 2020. [Link]

  • L. A. M. van der Broek et al., "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties," Journal of Chemistry, 2022. [Link]

  • C. Limban et al., "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives," Molecules, 2021. [Link]

  • R. H. et al., "Cascade Photofragmentation/Photoalkylation for the Synthesis of α-Tertiary Alkyl Primary Amines," Organic Letters, 2026. [Link]

  • V. V. P. et al., "Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles," Pharmaceuticals, 2022. [Link]

Sources

Application

Application Notes and Protocols for Drug Design Utilizing the 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid Scaffold

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions—including hydrogen bonds, hydrophobic interactions, and π-π stacking—allow for potent and selective engagement with a wide range of biological targets.[1] This inherent versatility has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, such as the antibacterial agent linezolid and the anti-inflammatory drug oxaprozin.

This guide focuses on a particularly promising starting point for novel drug design: 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid . The strategic placement of a methyl group at the 2-position, a phenyl ring at the 4-position, and a carboxylic acid at the 5-position provides a trifecta of modifiable points for the medicinal chemist. The carboxylic acid serves as a versatile handle for the generation of a diverse library of amides, esters, and other derivatives, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. The phenyl and methyl groups can also be modified to explore structure-activity relationships (SAR) and optimize target engagement. This document provides a comprehensive overview of the synthesis of this scaffold, protocols for the generation of a derivative library, and detailed methodologies for evaluating their biological activity in key therapeutic areas.

Synthesis of the Core Scaffold and its Precursor

The synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis. A plausible and efficient method for the synthesis of the ethyl ester precursor is a variation of the Hantzsch synthesis.

Protocol 1: Synthesis of Ethyl 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate

This protocol is based on analogous one-pot syntheses of similar thiazole and oxazole systems and represents a robust starting point for the synthesis of the key ester intermediate.[1][2]

Reaction Scheme:

Synthesis_of_Ester_Precursor reagents Ethyl Acetoacetate + Benzamide intermediate Ethyl 2-benzamido-3-oxobutanoate reagents->intermediate Acylation product Ethyl 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate intermediate->product Cyclodehydration (H2SO4) Hydrolysis_to_Carboxylic_Acid ester Ethyl 2-Methyl-4-phenyl- 1,3-oxazole-5-carboxylate acid 2-Methyl-4-phenyl-1,3-oxazole- 5-carboxylic acid ester->acid LiOH, THF/MeOH/H2O Amide_Library_Synthesis start 2-Methyl-4-phenyl-1,3-oxazole- 5-carboxylic acid coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling amine_plate Amine Library (in 96-well plate) amine_plate->coupling product_plate Amide Product Library (in 96-well plate) coupling->product_plate purification Purification (e.g., preparative HPLC) product_plate->purification final_products Pure Amide Derivatives purification->final_products MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with - Oxazole derivatives - Vehicle control - Positive control incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate % viability and IC50 values absorbance->analysis XO_Inhibition_Principle xanthine Xanthine xo Xanthine Oxidase (XO) xanthine->xo uric_acid Uric Acid (Absorbs at 295 nm) xo->uric_acid inhibitor Oxazole Derivative (Inhibitor) inhibitor->xo

Sources

Method

Application Notes and Protocols for 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid as a Potential Enzyme Inhibitor

For Research Use Only. Authored by: Senior Application Scientist, Discovery Biology Introduction: Unveiling the Potential of a Novel Oxazole Scaffold The oxazole ring is a privileged scaffold in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Authored by: Senior Application Scientist, Discovery Biology

Introduction: Unveiling the Potential of a Novel Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as enzyme inhibitors.[1] Molecules incorporating the oxazole moiety have demonstrated inhibitory activity against critical enzyme targets such as tyrosine kinases, cyclooxygenase-2 (COX-2), and platelet aggregation modulators.[2][3] This document provides a detailed guide for the investigation of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid (henceforth referred to as "the compound"), a novel small molecule with potential as a selective enzyme inhibitor.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a strategic, tiered approach to characterize the compound's inhibitory profile, from initial screening to detailed mechanism of action studies. The protocols provided herein are designed to be robust and self-validating, grounded in established principles of enzyme kinetics and drug discovery.[2][4]

Compound Characteristics

PropertyValueSource
IUPAC Name 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid-
CAS Number 91137-55-2[2]
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
Predicted LogP ~1.6-2.5 (estimated based on similar structures)[5]
Appearance White to off-white powder[2]

Solubility & Handling: While experimental solubility data is limited, the compound's structure, possessing both hydrophobic (phenyl ring) and hydrophilic (carboxylic acid) moieties, suggests moderate solubility in organic solvents and limited solubility in aqueous buffers at neutral pH. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then dilute serially into the appropriate aqueous assay buffer.[6] The final DMSO concentration in the assay should be kept constant across all conditions and ideally below 1% (v/v) to minimize solvent-induced effects on enzyme activity.

Proposed Drug Discovery Screening Cascade

A tiered screening cascade is a systematic approach to identify and characterize promising compounds, ensuring that resources are focused on the most viable candidates.[1][7] The proposed cascade for this compound involves a primary screen to identify inhibitory activity, a secondary screen to quantify potency, and a tertiary screen to elucidate the mechanism of action.

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Primary_Screen Primary Screen Single-point concentration (e.g., 10 µM) against a panel of enzymes (COX-2, Xanthine Oxidase, Tyrosine Kinase) Secondary_Screen Secondary Screen IC50 Determination (10-point dose-response) for active enzymes Primary_Screen->Secondary_Screen Active 'Hits' Selectivity_Panel Selectivity Panel Test against related enzymes (e.g., COX-1) to determine selectivity index Secondary_Screen->Selectivity_Panel Potent Hits MOA_Studies Mechanism of Action Studies Enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive, non-competitive, etc.) Selectivity_Panel->MOA_Studies Potent & Selective Hits Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive E E ES ES E->ES +S EI EI E->EI +I S S ES->E +P P P I I EI->E E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S ES2->E2 +P ESI2 ESI ES2->ESI2 +I P2 P I2 I EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

Step-by-Step Protocol:

  • Experimental Design: Set up a matrix of experiments where both the substrate (xanthine) concentration and the inhibitor concentration are varied.

    • Use a range of xanthine concentrations that bracket the known Km value for the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • For each substrate concentration, perform the assay with no inhibitor and at least two different fixed concentrations of the compound (e.g., a concentration near the IC₅₀ and another at 2-3 times the IC₅₀).

  • Assay Procedure:

    • Follow the Xanthine Oxidase Inhibition Assay protocol, but instead of a fixed 30-minute endpoint, measure the rate of uric acid formation kinetically by taking readings at multiple time points (e.g., every minute for 10-15 minutes). The initial linear portion of the absorbance vs. time plot gives the initial velocity (v₀).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot by plotting 1/v₀ versus 1/[S].

    • Analyze the changes in the intercepts and slopes of the lines in the presence of the inhibitor:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). [3] * Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). [3] * Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and apparent Km are affected).

By elucidating the mechanism of action, researchers can gain valuable insights into how to chemically modify the compound to improve its potency and selectivity, a key step in the drug discovery process. [1]

References

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Sygnature Discovery. Screening Cascade Development Services. Retrieved from [Link]

  • PubChem. 5-Methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

  • Wikipedia. IC50. Retrieved from [Link]

  • Waring, M. J., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Retrieved from [Link]

  • MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • edX. IC50 Determination. Retrieved from [Link]

  • Copeland, R. A. (2013). Kinetics of Enzyme Action: Essential Principles for Drug Hunters. Wiley.
  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Tipton, K. F., & Boyce, S. (2000). Understanding Enzyme Inhibition. Journal of Chemical Education, 77(11), 1460. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Revista Bionatura. (2023, March 15). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Retrieved from [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Takara Bio. Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2010). Example of a drug discovery test cascade for identifying small-molecule... Retrieved from [Link]

  • PubMed Central. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2012). Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants. Retrieved from [Link]

  • Fiveable. 4.2 Enzyme kinetics and inhibition. Retrieved from [Link]

  • ResearchGate. (2012, November 22). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. Retrieved from [Link]

  • Wikipedia. Enzyme kinetics. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

Sources

Application

Analytical methods for the quantification of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid in biological samples.

An Application Guide for the Bioanalysis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details robust analytical methodologies for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Bioanalysis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust analytical methodologies for the quantitative determination of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid in key biological matrices, including plasma and urine. Recognizing the growing importance of oxazole derivatives in medicinal chemistry and drug development, this document provides scientifically-grounded protocols designed for researchers and professionals in pharmacology, toxicology, and clinical research.[1][2] The core methodology is centered on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique renowned for its sensitivity and selectivity in complex biological environments.[3][4] We present a selection of sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and explain the scientific rationale for choosing the most appropriate technique based on analytical objectives. Each protocol is supported by a discussion of the underlying chemical principles and is designed to meet the rigorous validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6]

Introduction: The Analytical Imperative

2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid belongs to the oxazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical development due to its presence in numerous biologically active molecules.[7][8] The accurate quantification of this and similar molecules in biological fluids is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Such bioanalytical data informs critical decisions in drug discovery and development, from preclinical toxicology studies to human clinical trials.[9]

The primary challenge in this endeavor lies in the complexity of biological matrices.[10] Plasma, urine, and tissue homogenates contain a vast array of endogenous substances—proteins, lipids, salts, and metabolites—that can interfere with the analysis, suppress instrument response, and compromise data integrity. Therefore, a successful bioanalytical method hinges on two pillars:

  • Efficient Sample Preparation: To isolate the analyte from interfering matrix components.

  • Selective & Sensitive Detection: To accurately measure the analyte, often at very low concentrations.

This guide provides validated, step-by-step protocols that address these challenges directly, empowering scientists to generate reliable and reproducible data.

Strategic Selection of Sample Preparation

The choice of a sample preparation technique is the most critical variable in method development. It is a balance between the required cleanliness of the final extract, throughput, cost, and the physicochemical properties of the analyte. 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid possesses a carboxylic acid moiety, making its solubility and charge state highly dependent on pH. This property is a powerful tool that can be exploited for selective extraction.

Below is a decision-making framework for selecting an appropriate sample preparation method.

G cluster_0 start Define Analytical Goal (e.g., High Throughput vs. Max Sensitivity) ppt Protein Precipitation (PPT) start->ppt High Throughput / Rapid Screening lle Liquid-Liquid Extraction (LLE) start->lle Good Selectivity / Moderate Throughput spe Solid-Phase Extraction (SPE) start->spe Max Selectivity & Sensitivity / Lower Throughput / Method Dev. end_analysis LC-MS/MS Analysis ppt->end_analysis lle->end_analysis spe->end_analysis SPE_Workflow cluster_1 start Start condition 1. Condition (e.g., Methanol) start->condition equilibrate 2. Equilibrate (e.g., Water/Buffer pH > 5) condition->equilibrate load 3. Load Sample (Analyte is anionic, binds to sorbent) equilibrate->load wash1 4. Aqueous Wash (Remove polar interferences) load->wash1 wash2 5. Organic Wash (Remove non-polar interferences) wash1->wash2 elute 6. Elute (Acidic solvent neutralizes analyte) wash2->elute end Evaporate & Reconstitute for LC-MS/MS elute->end

Caption: Step-wise workflow for Solid-Phase Extraction.

Protocols: From Sample to Signal

The following protocols are provided as robust starting points. It is imperative that they are fully validated for the specific biological matrix and instrumentation used in your laboratory. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used for all quantification work to account for variability in sample preparation and instrument response.

Protocol 1: LLE for Plasma Samples

This protocol is recommended for its balance of cleanliness and throughput.

  • Preparation: Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water). Vortex briefly.

  • Acidification: Add 50 µL of 1 M HCl to each tube to adjust the pH to approximately 2-3. Vortex for 10 seconds. This step neutralizes the analyte, preparing it for extraction.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. This will result in a clear separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer (~550 µL) to a clean tube, taking care not to disturb the protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A/B (e.g., 90:10 A:B). Vortex for 30 seconds.

  • Analysis: Transfer to an autosampler vial for injection into the UHPLC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis

This method is designed for rapid and selective analysis.

  • UHPLC System: Standard binary pump system with autosampler.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid improves peak shape and promotes ionization.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 95
    3.0 95
    3.1 10

    | 4.0 | 10 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode. Negative mode is chosen to deprotonate the carboxylic acid, which is typically very efficient.

  • Key MS Parameters (Hypothetical):

    Parameter Analyte Internal Standard
    Precursor Ion (Q1) m/z 216.1 m/z 221.1 (e.g., +5 Da)
    Product Ion (Q3) m/z 172.1 m/z 177.1
    Dwell Time 100 ms 100 ms
    Collision Energy -15 V -15 V

    | Capillary Voltage | 3.0 kV | 3.0 kV |

Method Validation: Ensuring Trustworthy Data

A bioanalytical method is only reliable if it is thoroughly validated. The validation process demonstrates that the method is suitable for its intended purpose. [5]All validation experiments should follow the principles outlined in the FDA's Bioanalytical Method Validation Guidance or ICH M10. [11][12]

Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. [5]
Linearity & Range To establish the concentration range over which the assay is accurate and precise.A minimum of 6 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Measured at a minimum of 4 QC levels (L, M, H, and LLOQ). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and Precision (%CV) ≤ 20%.
Recovery The efficiency of the extraction process.Determined at 3 QC levels (L, M, H). Should be consistent and reproducible, though it does not need to be 100%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Calculated at L and H QC levels using post-extraction spiked samples. The IS-normalized matrix factor %CV should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Freeze-thaw (3 cycles), bench-top, long-term, and post-preparative stability assessed. Analyte concentration should be within ±15% of nominal.
Example Validation Data Summary (LLE-UHPLC-MS/MS Method)

The following table presents a summary of expected validation results.

ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)
Intra-day Precision (%CV) (n=5) 8.5%6.2%4.1%3.5%
Intra-day Accuracy (%Bias) (n=5) -4.2%2.5%-1.8%0.9%
Inter-day Precision (%CV) (3 days, n=15) 11.2%8.9%6.5%5.8%
Inter-day Accuracy (%Bias) (3 days, n=15) -2.1%3.1%-0.5%1.3%
Mean Extraction Recovery 85%88%91%90%
Mean Matrix Factor (IS-Normalized) 1.051.020.980.99

Conclusion

The protocols and validation framework presented in this guide provide a comprehensive resource for the robust quantification of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid in biological samples. The selection of an appropriate sample preparation technique—balancing the need for sample cleanliness against throughput requirements—is paramount. The Liquid-Liquid Extraction (LLE) method coupled with UHPLC-MS/MS offers an excellent combination of selectivity, sensitivity, and efficiency for regulated bioanalysis. By adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data essential for advancing drug development programs.

References

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI.
  • Extraction of Drugs and Metabolites from Biological Matrices. (n.d.). International Journal of Pharmaceutical Sciences.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC - NIH.
  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH.
  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). NIH.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, 97%, Thermo Scientific. (n.d.). Fishersci.com.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies, Inc.
  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. (n.d.). Agilent.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.
  • 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Recipharm.
  • Sample treatment based on extraction techniques in biological matrices. (2011). PubMed.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (n.d.). PubMed.
  • Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. (n.d.). MDPI.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). AJBR.
  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
  • Sample Preparation for Pharmaceuticals using A Bioanalytical Method. (n.d.). IJRPR.
  • Bioanalytical Method Validation. (n.d.). FDA.
  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. (n.d.). PubMed.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry - ACS Publications.
  • Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library.
  • Analytical Procedures Used in Examining Human Urine Samples. (n.d.). Polish Journal of Environmental Studies.
  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF. (2025). ResearchGate.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). pharma.journal.com.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

I. Overview of Synthetic Strategies

The synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid is most commonly achieved through a two-step process, beginning with the formation of the corresponding ethyl ester via the Robinson-Gabriel synthesis, followed by saponification. This guide will focus on optimizing this primary route.

Synthetic Workflow Overview

cluster_0 Step 1: Robinson-Gabriel Cyclization cluster_1 Step 2: Saponification A Ethyl 2-amino-3-oxobutanoate C Ethyl 2-(benzoylamino)-3-oxobutanoate (Acylamino Ketone Precursor) A->C Acylation B Benzoyl Chloride B->C D Cyclodehydration (e.g., PPA, TFAA) C->D E Ethyl 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate D->E F Hydrolysis (e.g., LiOH) E->F G 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid (Final Product) F->G Start Low Yield in Robinson-Gabriel Step Check_Reagent Check Cyclodehydrating Agent Start->Check_Reagent Check_Temp Review Reaction Temperature Check_Reagent->Check_Temp Using PPA/TFAA Solution_Reagent Switch to PPA or TFAA Check_Reagent->Solution_Reagent Using H₂SO₄? Check_Purity Assess Starting Material Purity Check_Temp->Check_Purity Optimal Solution_Temp Optimize Temperature (e.g., 90-100°C) Check_Temp->Solution_Temp Too high/low? Solution_Purity Purify Starting Material (Recrystallization/Chromatography) Check_Purity->Solution_Purity Impurities present? End Improved Yield Check_Purity->End Pure Solution_Reagent->End Solution_Temp->End Solution_Purity->End

Caption: Decision tree for troubleshooting low yields.

Step 2: Saponification of Ethyl Ester to Carboxylic Acid

Question 3: The hydrolysis of my ethyl ester is incomplete, or I am recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is usually due to insufficient hydrolyzing agent, reaction time, or the reversible nature of the reaction under certain conditions.

  • Causality: Ester hydrolysis is a reversible reaction. To favor the formation of the carboxylate salt, Le Chatelier's principle dictates that an excess of one of the reactants (in this case, the hydroxide source) is necessary. Additionally, insufficient reaction time or temperature will not allow the reaction to reach equilibrium.

  • Solutions & Scientific Rationale:

    • Use of a Strong Base and Stoichiometry: Lithium hydroxide (LiOH) is a good choice for this saponification. [1]It is crucial to use a stoichiometric excess (typically 1.5 to 2.0 equivalents) of LiOH to ensure the complete consumption of the ester and to drive the equilibrium towards the product side.

    • Solvent System: A mixed solvent system of THF/MeOH/H₂O (e.g., in a 2:3:1 ratio) is effective. [1]THF helps to dissolve the organic ester, while methanol and water dissolve the LiOH, creating a homogenous reaction mixture.

    • Reaction Time and Monitoring: Allow the reaction to stir at room temperature for an adequate amount of time (e.g., 4 hours or more). [1]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Question 4: During the acidic workup to precipitate the carboxylic acid, I am getting an oily product that is difficult to filter and purify. What's happening?

Answer: The formation of an oil instead of a crystalline solid upon acidification can be due to impurities or issues with the precipitation process itself.

  • Causality: Impurities from the previous step can act as a eutectic contaminant, lowering the melting point of the product and causing it to "oil out." Additionally, rapid changes in pH or temperature during acidification can sometimes favor the formation of an amorphous oil over a crystalline solid.

  • Solutions & Scientific Rationale:

    • Purify the Ester First: If you consistently face this issue, it is advisable to purify the ethyl ester intermediate by column chromatography or recrystallization before proceeding with the hydrolysis. This will remove any non-polar impurities.

    • Controlled Acidification: Add the acid (e.g., 1N HCl) slowly while vigorously stirring the solution. It is also beneficial to perform the acidification in an ice bath to control the temperature.

    • Scratching: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.

    • Recrystallization: If a solid is eventually obtained, it should be purified by recrystallization. A common solvent system for this compound is 75% ethanol in water. [1]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(benzoylamino)-3-oxobutanoate (Precursor)
  • To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add a base such as triethylamine (1.2 eq.).

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Robinson-Gabriel Synthesis of Ethyl 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate
  • Place ethyl 2-(benzoylamino)-3-oxobutanoate (1.0 eq.) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring to 90-100°C for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Saponification to 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
  • Dissolve the ethyl ester (1.0 eq.) in a 2:3:1 mixture of THF/MeOH/H₂O. [1]2. Add LiOH·H₂O (1.5 eq.) and stir the mixture at room temperature for 4 hours or until TLC indicates the complete consumption of the starting material. [1]3. Remove the volatile organic solvents (THF and MeOH) under reduced pressure. [1]4. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1N HCl. A white precipitate should form. [1]5. Collect the solid product by vacuum filtration and wash the filter cake with cold water. [1]6. Dry the product under vacuum.

  • For further purification, recrystallize the solid from 75% ethanol. [1]

IV. Data Summary

StepReactantsReagents/SolventsTypical Temp.Typical TimeTypical Yield
Precursor Synthesis Ethyl 2-amino-3-oxobutanoate, Benzoyl ChlorideTriethylamine, DCM0°C to RT2-4 h>85%
Robinson-Gabriel Ethyl 2-(benzoylamino)-3-oxobutanoatePolyphosphoric Acid90-100°C2-3 h50-60%
Saponification Ethyl 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylateLiOH·H₂O, THF/MeOH/H₂ORoom Temp.4 h>90%

V. Mechanistic Insights

Robinson-Gabriel Cyclization Mechanism

cluster_0 Mechanism A Acylamino Ketone B Enol Intermediate A->B Protonation & Tautomerization C Oxazolinium Ion B->C Intramolecular Cyclization D Dehydration C->D Proton Transfer E Oxazole Product D->E Elimination of H₂O

Caption: Key stages of the Robinson-Gabriel synthesis.

The reaction proceeds via protonation of the ketone carbonyl, which facilitates tautomerization to the enol form. The amide oxygen then acts as a nucleophile, attacking the enol double bond to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.

VI. References

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

Sources

Optimization

Oxazole Ring Formation: A Technical Support Guide for Synthetic Chemists

Welcome to the technical support center for oxazole ring formation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazole ring formation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic motif. The oxazole core is a key component in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxazoles?

There are several established methods for constructing the oxazole ring. The most frequently employed include:

  • Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of 2-acylamino ketones.[3][4]

  • Fischer Oxazole Synthesis: This classic reaction utilizes the condensation of a cyanohydrin with an aldehyde in the presence of an acid catalyst.[3][4][5]

  • Van Leusen Oxazole Synthesis: A versatile approach that forms oxazoles from aldehydes and tosylmethylisocyanide (TosMIC) under basic conditions.[3][6]

  • From α-Haloketones: The reaction of α-haloketones with primary amides provides a direct route to oxazoles.[4]

  • Cycloisomerization of Propargyl Amides: A modern and efficient method involving the metal-catalyzed cyclization of propargyl amides.[1]

Q2: My Robinson-Gabriel synthesis is resulting in a very low yield. What are the primary contributing factors?

Low yields in the Robinson-Gabriel synthesis are a frequent issue and often stem from the choice of the cyclodehydrating agent.[3] While historically concentrated sulfuric acid was common, it can lead to charring and side reactions.

Key Causality: The mechanism involves the formation of an intermediate that requires an efficient dehydration step to cyclize and form the oxazole ring. Harsh dehydrating agents can degrade the starting material or the product, while inefficient ones can lead to incomplete conversion.

Troubleshooting Steps:

  • Reagent Selection: Consider replacing aggressive reagents like phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) with milder and more effective alternatives.[3] Polyphosphoric acid (PPA) has been shown to improve yields to a more favorable 50-60%.[3]

  • Modern Modifications: The use of Dess-Martin periodinane has been reported as a modern and milder alternative for promoting the cyclodehydration.[3]

Q3: I am observing significant side product formation in my Fischer oxazole synthesis. What are the likely side reactions and how can I mitigate them?

The Fischer oxazole synthesis, while effective, can be prone to side reactions, particularly if the reaction conditions are not carefully controlled.

Common Side Reactions:

  • Formation of Amides: Incomplete reaction or the presence of water can lead to the hydrolysis of intermediates, resulting in amide byproducts.

  • Polymerization: Aldehyd starting materials, especially those prone to self-condensation, can polymerize under acidic conditions.

Mitigation Strategies:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. The use of anhydrous hydrochloric acid is crucial.[4]

  • Temperature Control: Maintain the recommended reaction temperature to minimize polymerization and other side reactions.

  • Purity of Starting Materials: Use freshly distilled aldehydes and pure cyanohydrins to avoid introducing impurities that can catalyze side reactions.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common problems in oxazole synthesis, categorized by the specific reaction type.

Robinson-Gabriel Synthesis
Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient cyclodehydration.Switch to a milder and more effective dehydrating agent like polyphosphoric acid (PPA) or consider modern reagents like Dess-Martin periodinane.[3]
Decomposition of starting material or product.Use less harsh conditions. Lower the reaction temperature and consider a slower addition of the dehydrating agent.
Complex Mixture of Products Side reactions due to harsh acidic conditions.Neutralize the reaction mixture promptly upon completion. Use a milder acid catalyst if possible.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase to suppress the basicity of the oxazole nitrogen and facilitate extraction into an organic solvent.[4]
Fischer Oxazole Synthesis
Issue Potential Cause Recommended Solution
Low Yield Presence of water leading to hydrolysis.Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.[4]
Incomplete reaction.Increase reaction time or temperature cautiously. Monitor the reaction by TLC.
Formation of Tarry Byproducts Polymerization of the aldehyde.Maintain a low reaction temperature. Consider using a less reactive aldehyde derivative if possible.
Inconsistent Results Impure starting materials.Purify cyanohydrin and aldehyde starting materials immediately before use.
Van Leusen Oxazole Synthesis
Issue Potential Cause Recommended Solution
Low Yield Inefficient deprotonation of TosMIC.Use a sufficiently strong base (e.g., K₂CO₃, DBU) and ensure anhydrous conditions.
Side reactions of the aldehyde.Add the aldehyde slowly to the deprotonated TosMIC solution to maintain a low concentration of the free aldehyde.
Formation of Oxazoline Intermediate Incomplete elimination of the tosyl group.Ensure the reaction is heated sufficiently after the initial addition to drive the elimination. The choice of base can also influence this step.[6]
Difficulty with Product Purification Removal of the p-toluenesulfinic acid byproduct.Use of a resin-bound base can simplify purification, as the base and the byproduct can be removed by filtration.[7]

Experimental Protocols

Protocol 1: General Procedure for Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino ketone (1.0 equiv).

  • Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.

  • Reaction: Heat the mixture with stirring in an oil bath at 120-150 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Oxazole Synthesis
  • Setup: To a flame-dried, three-necked flask equipped with a gas inlet, a dropping funnel, and a magnetic stirrer, add the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) dissolved in anhydrous ether.[4]

  • Acid Addition: Cool the mixture in an ice-salt bath and bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, or add a pre-prepared solution of HCl in ether.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting oxazole by distillation or column chromatography.

Mechanistic Insights & Troubleshooting Logic

Understanding the reaction mechanisms is paramount for effective troubleshooting. The following diagrams illustrate the key steps and potential pitfalls.

Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Workflow start Start: 2-Acylamino Ketone dehydration Cyclodehydration (e.g., H₂SO₄, PPA) start->dehydration intermediate Oxazoline Intermediate dehydration->intermediate Successful Cyclization side_reaction Side Reactions (Charring, Decomposition) dehydration->side_reaction Harsh Conditions low_yield Low Yield dehydration->low_yield Inefficient Reagent product Oxazole Product intermediate->product Dehydration side_reaction->low_yield

Caption: Troubleshooting logic for the Robinson-Gabriel synthesis.

Fischer Oxazole Synthesis Mechanism

Fischer_Oxazole_Mechanism cluster_0 Reaction Steps cluster_1 Potential Issues start Cyanohydrin + Aldehyde step1 Protonation of Aldehyde start->step1 H+ step2 Nucleophilic attack by Cyanohydrin step1->step2 polymerization Polymerization step1->polymerization step3 Formation of Intermediate step2->step3 step4 Cyclization step3->step4 hydrolysis Hydrolysis step3->hydrolysis H₂O step5 Dehydration step4->step5 product Oxazole step5->product

Caption: Key mechanistic steps and potential side reactions in the Fischer oxazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Shafiee, M., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware.
  • Li, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1456.
  • Williams, D. R., & Varseev, G. N. (2006). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic Letters, 8(24), 5617–5620. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Evaluating the Selectivity of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid: A Comparative Guide

In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity or diminished efficacy, making t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity or diminished efficacy, making the early and thorough evaluation of a compound's selectivity a critical step in the development pipeline. This guide provides an in-depth, technical framework for assessing the selectivity of a novel oxazole-based compound, 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid (hereafter designated "Oxazole Compound X" ).

The oxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, from cyclooxygenases to protein kinases.[1][2] This inherent promiscuity of the chemical class underscores the necessity of a rigorous selectivity assessment for any new analog. Based on preliminary data from similar structures exhibiting inhibitory activity against phosphodiesterase type 4 (PDE4), this guide will operate under the hypothesis that Oxazole Compound X is a putative PDE4 inhibitor.[3]

To establish a robust comparative analysis, we will evaluate Oxazole Compound X against two benchmark compounds:

  • Rolipram : A well-characterized, second-generation PDE4 inhibitor, serving as a benchmark for on-target selectivity across different PDE4 isoforms.[4][5]

  • Oxaprozin : An FDA-approved non-steroidal anti-inflammatory drug (NSAID) that also contains an oxazole core but primarily targets cyclooxygenase (COX) enzymes, serving as a crucial comparator for off-target selectivity.[1][3]

This guide will detail two complementary experimental strategies: a focused in vitro enzymatic assay to determine on-target isoform specificity and a proteome-wide cellular thermal shift assay (CETSA®) to assess target engagement and identify potential off-target interactions in a more physiologically relevant context.

Comparative Compound Profiles

CompoundStructurePrimary Target(s)Rationale for Inclusion
Oxazole Compound X CC1=C(C(=O)O)N=C(O1)C2=CC=CC=C2Putative PDE4 InhibitorThe novel entity whose selectivity is under investigation.
Rolipram C1CC(C(C1)N2C(=O)CCC2=O)C3=CC(=C(C=C3)OC)OCPDE4 IsoformsGold standard for comparing on-target selectivity within the PDE4 family.
Oxaprozin C1=CC=C(C=C1)C2=NC(=C(O2)CCC(=O)O)C3=CC=CC=C3COX-1 / COX-2Off-target control; demonstrates how the oxazole scaffold can be directed to a different target class.[2]

Part 1: On-Target Selectivity Profiling via In Vitro Enzymatic Assays

The first critical step is to determine the potency and selectivity of Oxazole Compound X against its intended target family, the four isoforms of PDE4 (A, B, C, and D). A fluorescence polarization (FP) based enzymatic assay is a robust and high-throughput method for this purpose.[6]

Causality Behind Experimental Choices

The rationale for this assay is to directly measure the inhibition of enzymatic activity in a controlled, cell-free environment. This allows for a clean assessment of the compound's intrinsic affinity for each enzyme isoform without the confounding variables of cell permeability or metabolism. We use cAMP, the natural substrate for PDE4, and measure its depletion to quantify enzyme activity. Selecting Rolipram as a control is crucial, as its known differential activity against PDE4 isoforms provides a validated benchmark for our assay's performance.[4][5]

Experimental Protocol: PDE4 Isoform Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from established methods for measuring PDE4 inhibition.[7]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 1 mM DTT, and 0.05% NaN₃.[8]
  • Enzyme Solutions: Reconstitute purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes in Assay Buffer to a working concentration (e.g., 0.05 ng/µL).[8]
  • Substrate Solution: Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) at 200 nM in Assay Buffer.[7][8]
  • Compound Dilutions: Prepare a 10-point, 3-fold serial dilution series for Oxazole Compound X, Rolipram, and Oxaprozin in 100% DMSO, starting from a 10 mM stock.

2. Assay Procedure (384-well plate format):

  • Add 25 nL of each compound dilution to the appropriate wells of a low-volume, black, solid-bottom 384-well plate. Include DMSO-only wells as a "no inhibition" control.
  • Dispense 5 µL of the appropriate PDE4 isoform enzyme solution into each well.
  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
  • Initiate the enzymatic reaction by adding 5 µL of the 200 nM FAM-cAMP substrate solution to all wells.
  • Incubate the reaction for 60 minutes at room temperature, protected from light.
  • Stop the reaction and develop the signal by adding 10 µL of a suitable IMAP™ binding reagent.
  • Incubate for an additional 60 minutes at room temperature.
  • Read the plate on a fluorescence polarization plate reader (Excitation: 485 nm, Emission: 525 nm).

3. Data Analysis:

  • Convert the raw fluorescence polarization values to percent inhibition relative to the DMSO controls.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each PDE4 isoform.
Anticipated Data and Interpretation

The results of this experiment will allow for a direct comparison of the inhibitory potency and isoform selectivity of the compounds.

CompoundPDE4A IC₅₀ (nM)PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Oxazole Compound X Hypothetical: 50Hypothetical: 25Hypothetical: 300Hypothetical: >50Hypothetical: >50
Rolipram 3[5]130[5]240[5]>100>100
Oxaprozin >100,000>100,000>100,000~7.5~15

Note: Oxaprozin data for COX inhibition is approximated from literature. The primary purpose is to show a lack of activity against PDE4.

This table would clearly demonstrate that while Rolipram shows a preference for PDE4A, Oxazole Compound X might exhibit selectivity for PDE4B. Crucially, Oxaprozin would show no activity, confirming that the oxazole core alone does not confer PDE4 inhibition.

Part 2: Cellular Target Engagement and Off-Target Profiling via CETSA

While in vitro assays are essential, they do not confirm that a compound can reach and bind to its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[9] It is based on the principle that a protein's thermal stability increases when a ligand is bound.[10]

Causality Behind Experimental Choices

We employ CETSA to bridge the gap between biochemical potency and cellular activity. This method provides direct evidence of target binding within the cell, which is a prerequisite for pharmacological effect. By coupling CETSA with quantitative mass spectrometry (MS-CETSA), we can move beyond a single target and obtain an unbiased, proteome-wide view of the compound's interactions.[11] This is the ultimate test of selectivity, as it can reveal unexpected off-targets that would be missed by hypothesis-driven assays.

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Proteomic Analysis A Intact Cells (e.g., U937 Monocytes) B Treat with Compound (Oxazole X, Rolipram, DMSO) A->B C Heat aliquots across a temperature gradient (e.g., 40°C to 64°C) B->C D Cell Lysis (Freeze-thaw cycles) C->D E Ultracentrifugation to separate soluble vs. precipitated proteins D->E F Collect Soluble Fraction (Supernatant) E->F G Sample Preparation (Digestion, TMT Labeling) F->G H LC-MS/MS Analysis G->H I Data Processing & Protein ID/ Quantification H->I J Identify Proteins with Significant Thermal Shifts (On- and Off-Targets) I->J Generate Thermal Shift Curves for thousands of proteins

Caption: Workflow for proteome-wide off-target analysis using MS-CETSA.

Experimental Protocol: Proteome-Wide MS-CETSA

This protocol outlines the key steps for performing an MS-CETSA experiment.[12][13]

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., U937 monocytes, which express PDE4 isoforms) to a sufficient density.
  • Harvest the cells and resuspend them in a suitable buffer.
  • Treat the cell suspension with Oxazole Compound X (e.g., at 10 µM), Rolipram (10 µM), or a vehicle (DMSO) control for 1-2 hours at 37°C.

2. Thermal Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.
  • Using a thermal cycler, heat the aliquots for 3 minutes across a range of temperatures (e.g., 10 points from 40°C to 64°C). Include an unheated control.
  • Cool the samples to room temperature for 3 minutes.

3. Lysis and Fractionation:

  • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
  • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
  • Carefully collect the supernatant, which contains the soluble, stabilized proteins.

4. Sample Preparation for Mass Spectrometry:

  • Quantify the protein concentration in each supernatant.
  • Perform a tryptic digest on equal amounts of protein from each sample.
  • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
  • Combine the labeled peptide samples.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the combined peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Process the raw data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify thousands of proteins across all samples.
  • For each identified protein, plot the relative abundance in the soluble fraction against the temperature for each treatment condition.
  • Fit these data to a sigmoidal curve to determine the melting temperature (Tm) under each condition.
  • A significant increase in Tm in the presence of a compound compared to the DMSO control indicates direct target engagement.
Anticipated Data and Interpretation

The primary output of the MS-CETSA experiment is a list of proteins that show a statistically significant thermal shift upon compound treatment.

  • On-Target Confirmation: We would expect to see a significant positive thermal shift for PDE4B and potentially other PDE4 isoforms in cells treated with Oxazole Compound X, confirming it engages its intended target in a cellular context. Rolipram would serve as a positive control, inducing shifts in PDE4 isoforms.

  • Off-Target Identification: The key advantage is the unbiased nature of the screen. For example, Oxaprozin-treated cells would be expected to show a thermal shift for COX1 and COX2, but not for PDE4s. For Oxazole Compound X, the analysis might reveal unexpected binding to other proteins. For instance, a hypothetical shift in a specific kinase could indicate a potential off-target liability that warrants further investigation through direct enzymatic assays.

cluster_A Oxazole Compound X (Hypothetical CETSA Results) cluster_B Rolipram (Control CETSA Results) cluster_C Oxaprozin (Control CETSA Results) node_A Oxazole Compound X Primary Target: PDE4B (ΔTm = +4.2°C) Secondary Target: PDE4D (ΔTm = +1.5°C) Off-Target Hit: MAPK14 (p38α) (ΔTm = +2.1°C) node_B Rolipram Primary Target: PDE4A (ΔTm = +5.5°C) Secondary Target: PDE4B/D (ΔTm = +2.0°C) Off-Targets: None Significant node_C Oxaprozin Primary Target: PTGS1 (COX-1) (ΔTm = +3.8°C) Secondary Target: PTGS2 (COX-2) (ΔTm = +3.1°C) Off-Targets: None Significant

Caption: Logical relationship of hypothetical CETSA results for comparative analysis.

Conclusion

This comparative guide outlines a comprehensive, two-pronged strategy for the rigorous evaluation of the selectivity of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid (Oxazole Compound X). By integrating targeted in vitro enzymatic assays with unbiased, proteome-wide cellular target engagement studies, researchers can build a high-confidence selectivity profile. The comparison with benchmark compounds like the on-target standard Rolipram and the off-target structural analog Oxaprozin provides essential context, allowing for a nuanced interpretation of the experimental data. This self-validating system of orthogonal assays provides the robust data necessary to make informed decisions in the progression of a drug discovery project, ensuring that only the most selective and promising candidates move forward.

References

  • Wang, P., Wu, P., Egan, R. W., & Billah, M. M. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 5(2), 239-247. [Link]

  • BPS Bioscience. (n.d.). PDE4A Isoform 4 Assay Kit. Retrieved January 27, 2026, from [Link]

  • MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms... Biochemical Journal, 347(Pt 2), 571–578. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196. [Link]

  • Zhang, R., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2345. [Link]

  • Elansary, A. K., et al. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Medicinal Chemistry Research, 21, 3327–3335. [Link]

  • Creech, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 134-144. [Link]

  • Cazzolla, N., et al. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 13(10), 304. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved January 27, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. [Link]

  • Patsnap. (2024). What is Oxaprozin used for? Synapse. Retrieved January 27, 2026, from [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1567. [Link]

  • Bio-protocol. (2025). Cellular Thermal Shift Assay (CETSA). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structures and (p)IC50 values for the PDE4 isoforms... Retrieved January 27, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Oxaprozin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Patsnap. (2024). What is the mechanism of Oxaprozin? Synapse. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxaprozin. PubChem. Retrieved January 27, 2026, from [Link]

  • BPS Bioscience. (n.d.). Rolipram PDE4. Retrieved January 27, 2026, from [Link]

  • de Oliveira, G. A. R., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum... Frontiers in Pharmacology, 12, 631323. [Link]

  • Drugs.com. (2025). Oxaprozin Tablets: Package Insert / Prescribing Info / MOA. Retrieved January 27, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic Acid

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals engaged in handling 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. The recommen...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals engaged in handling 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. The recommendations herein are synthesized from safety data for structurally analogous compounds, establishing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound. The core principle of this guide is to foster a self-validating system of safety, where procedural logic and an understanding of chemical causality inform every action.

Hazard Identification and Risk Assessment

While specific toxicological data for 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid is not extensively available, an analysis of related oxazole and phenyl-oxazole derivatives allows for a presumptive hazard profile. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Some may also be harmful if swallowed.[2] Therefore, a cautious approach is warranted, treating the compound as hazardous until proven otherwise.

Presumptive Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]

This guide is built upon the principle of a hierarchy of controls. Before relying solely on Personal Protective Equipment (PPE), consider engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures, designated work areas) to minimize exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be tailored to the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[5]For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[5]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[5]For responding to spills or uncontrolled releases of the compound.
Eye and Face Protection

To prevent eye irritation from dust particles or splashes, wear tightly fitting safety goggles with side shields that conform to European Standard EN166 or OSHA's 29 CFR 1910.133.[3][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5][7]

Skin and Body Protection

Direct skin contact must be avoided to prevent irritation.[1][3]

  • Gloves: Wear chemical-resistant, powder-free nitrile gloves.[7][8] Double-gloving is required for any operation involving hazardous drug compounding.[7] Gloves should be changed every 30 minutes or immediately if they are damaged or contaminated.[7]

  • Lab Coat/Gown: A long-sleeved, disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is mandatory.[7][8] The gown should close in the back to provide a more effective barrier.[7]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

Handling of 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[2][9] If a fume hood is not available or if there is a risk of generating significant dust, respiratory protection is necessary. A surgical N-95 respirator can provide both respiratory and splash protection.[10] For situations with a higher potential for exposure, a full-face respirator may be required.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[2] Designate a specific area for handling the compound and display appropriate hazard signs.

  • PPE Donning: Put on all required PPE as outlined in the previous section.

  • Handling:

    • Avoid the formation of dust and aerosols.[1][2]

    • If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Do not eat, drink, or smoke in the designated handling area.[1][2]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Remove contaminated PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2][8]

    • Contaminated clothing should be removed and washed before reuse.[1][2]

Disposal Plan

All waste containing 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid must be treated as hazardous waste.

  • Waste Segregation: Keep waste containing this compound separate from other waste streams.[6]

  • Containerization:

    • Solid waste should be placed in a clearly labeled, sealed container.[6]

    • Liquid waste should be stored in a compatible, sealed, and labeled container.[6]

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[1][2][11] This may involve incineration at a licensed chemical destruction facility.[3][12] Contaminated packaging should be triple-rinsed before being offered for recycling or reconditioning.[3][12]

Emergency First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms develop or persist.[1][2]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or a doctor for medical advice.[1][2]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 start Start: Assess Task small_quantities Handling Small Quantities (<1g) in Fume Hood? start->small_quantities spill_release Emergency? (Spill or Release) start->spill_release splash_aerosol Potential for Splash or Aerosol Generation? small_quantities->splash_aerosol Yes level_d Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe Shoes small_quantities->level_d No splash_aerosol->level_d No level_c Enhanced PPE: - Chemical Goggles - Face Shield - Chemical Apron - Double Gloves splash_aerosol->level_c Yes level_b Emergency PPE: - Full-face Respirator - Chemical Suit - Heavy-duty Gloves spill_release->level_b caption PPE Selection Workflow for 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid

Caption: A stepwise workflow for selecting appropriate PPE.

References

  • Molbase. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate MSDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Phenyl oxazole. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Institutes of Health. (2025, July 27). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 2
2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid
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